N-BENZYL-2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)ACETAMIDE
Description
N-BENZYL-2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that features a benzyl group, a bromobenzenesulfonamide moiety, and an acetamide group
Properties
IUPAC Name |
N-benzyl-2-[benzyl-(4-bromophenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c23-20-11-13-21(14-12-20)29(27,28)25(16-19-9-5-2-6-10-19)17-22(26)24-15-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTFEENERFYPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps. One common method includes the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions. This is followed by the reaction with benzylamine to form the sulfonamide intermediate. The final step involves the acylation of the sulfonamide with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Reduction: Products include reduced amides or amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
N-BENZYL-2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-bromobenzenesulfonamide
- 2-(N-benzyl4-bromobenzenesulfonamido)-N-(butan-2-yl)acetamide
Uniqueness
N-BENZYL-2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of benzyl, bromobenzenesulfonamide, and acetamide groups makes it a versatile compound for various applications .
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